![molecular formula C17H21N3O3 B2524755 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034583-76-9](/img/structure/B2524755.png)
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is an intricate organic compound characterized by its multi-ring structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple-step organic reactions. The process may start with the construction of the pyrroloquinoline scaffold followed by functional group transformations to introduce the tetrahydrofuran and urea moieties. Reaction conditions often include:
Solvents such as dichloromethane or ethanol.
Catalysts like palladium or platinum.
Temperature regulation to optimize yields.
Industrial Production Methods
Industrial-scale production would involve optimizing these reactions for large-scale synthesis, likely incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can participate in a variety of reactions:
Oxidation: : Conversion to higher oxidation states under oxidative conditions.
Reduction: : Reduction of functional groups like ketones or nitro groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution reagents: : Alkyl halides or halogenating agents under suitable conditions.
Major Products
The reaction products vary depending on the reagent and conditions used but often include substituted quinolines, reduced urea derivatives, or oxidized pyrroloquinolines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its unique structural properties and reactivity, making it a subject of interest in synthetic and medicinal chemistry.
Biology
Biologically, it may interact with specific proteins or enzymes, presenting potential as a biochemical probe or drug candidate.
Medicine
In medicinal research, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure can interact with biological targets.
Industry
Industrially, it could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical with specific applications in materials science or pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects or changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives or tetrahydrofuran-containing ureas. These compounds share structural motifs but may differ in functional groups or overall molecular architecture.
Properties
IUPAC Name |
1-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-15-4-3-11-8-13(9-12-5-6-20(15)16(11)12)19-17(22)18-10-14-2-1-7-23-14/h8-9,14H,1-7,10H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNLXJRLBPQUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
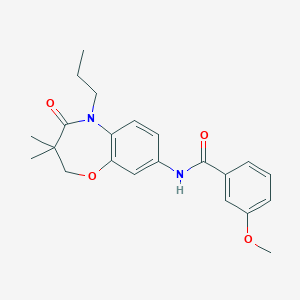
![9-(4-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2524673.png)
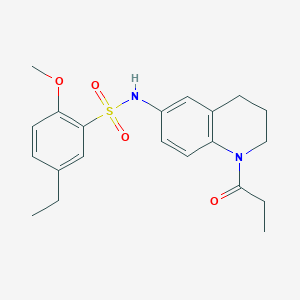
![N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2524676.png)
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid](/img/structure/B2524678.png)
![3-methoxy-N-methyl-N-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2524685.png)
![4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B2524687.png)
![3-[2-[2-(2-Aminoethyl)piperidin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one;hydrochloride](/img/structure/B2524688.png)
![2-(ethylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2524689.png)
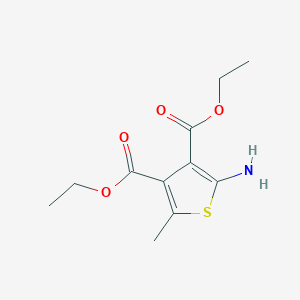
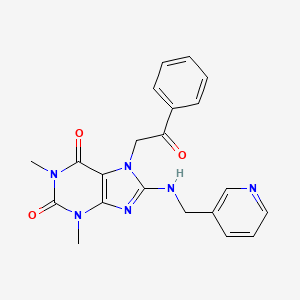
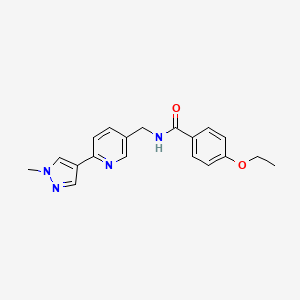
![N-(3-acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2524694.png)
![N-[(2-chlorophenyl)methyl]-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2524695.png)
